molecular formula C7H12ClN3 B2575901 1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride CAS No. 2408971-30-0

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B2575901
CAS No.: 2408971-30-0
M. Wt: 173.64
InChI Key: AYTBQXMTFIRFQW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methylpyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a cyclopropyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Properties

IUPAC Name

1-cyclopropyl-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-4-7(8)9-10(5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTBQXMTFIRFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and implications for analogs:

Compound Name (CAS) Core Structure Substituents Molecular Formula Key Differences & Implications
1-Cyclopropyl-5-methylpyrazol-3-amine hydrochloride (Target) Pyrazole 1-Cyclopropyl, 5-methyl C₇H₁₂ClN₃ Baseline for comparison; balance of rigidity and lipophilicity.
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride (1171637-58-3) Pyrazole 1-(1-Cyclopropylethyl) C₈H₁₄ClN₃ Cyclopropyl attached via ethyl chain increases molecular weight and lipophilicity, potentially altering pharmacokinetics.
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine (A-674563 hydrochloride) Pyrazole 1-Methyl, 3-pyridinyl C₂₂H₂₂ClN₄O Pyridinyl group introduces aromaticity and hydrogen-bonding capacity, possibly enhancing target affinity.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (247584-10-7) Pyrazole 1-Methyl, 3-propyl, 5-carboxamide C₈H₁₅ClN₄O Carboxamide group improves solubility; propyl chain increases lipophilicity compared to methyl.

Functional Group Impact

  • Cyclopropyl vs. Cyclopropylethyl : The direct attachment of cyclopropyl in the target compound minimizes steric hindrance compared to the ethyl-linked cyclopropyl in , which may affect metabolic stability.
  • Methyl vs.
  • Carboxamide Addition : The carboxamide in enhances hydrophilicity, contrasting with the target’s simpler amine group, which may prioritize membrane permeability.

Pharmacological Considerations

  • Salt Forms : Hydrochloride salts (common across analogs) improve aqueous solubility, critical for oral bioavailability .


  • Biological Activity : Pyrazole amines are often explored as kinase inhibitors or GPCR modulators. The target’s cyclopropyl group may mimic aromatic rings in binding pockets, while bulkier substituents (e.g., ) could reduce binding efficiency .

Research Findings and Data Gaps

  • Stability: Hydrochloride salts generally exhibit better stability than free bases, as noted in studies on memantine and donepezil hydrochlorides .
  • Data Limitations : Specific data on the target compound’s solubility, logP, or in vitro activity are absent in the provided evidence, highlighting a need for experimental validation.

Biological Activity

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings while providing a comprehensive overview of its implications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N4HClC_8H_{12}N_4\cdot HCl. The presence of the cyclopropyl group and the pyrazole moiety contributes to its unique pharmacological properties.

This compound primarily interacts with specific biological targets, influencing various biochemical pathways:

  • Cholinesterase Inhibition : This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft. Such inhibition can enhance cholinergic neurotransmission, which is crucial for memory and learning processes.
  • Monoamine Oxidase B (MAO-B) Inhibition : By inhibiting MAO-B, this compound may increase dopamine levels, affecting mood regulation and motor control.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
Cholinesterase InhibitionEnhances cholinergic neurotransmission
MAO-B InhibitionIncreases dopamine levels
Antimicrobial ActivityExhibits moderate activity against various pathogens

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress by modulating cholinergic pathways. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its effectiveness was particularly noted against Gram-positive bacteria, such as Staphylococcus aureus .
  • In Vivo Studies : Animal studies have shown that administration of this compound resulted in improved cognitive function, supporting its role as a cognitive enhancer .

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